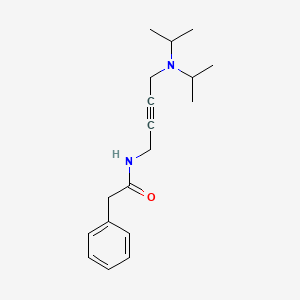

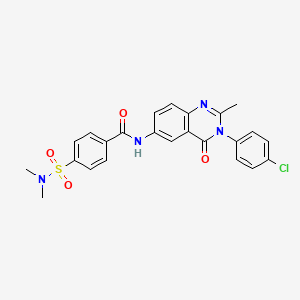

N-(4-(diisopropylamino)but-2-yn-1-yl)-2-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(diisopropylamino)but-2-yn-1-yl)-2-phenylacetamide, also known as DIBA, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. DIBA is a small molecule inhibitor of the protein-protein interaction between the E3 ubiquitin ligase, MDM2, and the tumor suppressor protein, p53. This interaction is crucial for the regulation of the p53 pathway, which plays a critical role in preventing the development of cancer.

Scientific Research Applications

Metabolism and Drug Interaction Pathways

N-(4-(diisopropylamino)but-2-yn-1-yl)-2-phenylacetamide, as part of various pharmacological studies, has been implicated in diverse metabolic and bioactive pathways. A study highlighted the conversion of acetaminophen to the bioactive N-acylphenolamine AM404 via fatty acid amide hydrolase-dependent arachidonic acid conjugation in the nervous system, suggesting a novel pathway for drug metabolism that could be relevant for compounds with similar structures or functional groups (Högestätt et al., 2005). This process underscores the interaction between drug metabolism and endogenous biochemical pathways, providing insights into the analgesic mechanisms of acetaminophen derivatives and potentially related compounds.

Synthesis and Chemical Properties

The chemical synthesis and properties of related acetamides have been extensively studied, offering insights into methodologies that could be applied to N-(4-(diisopropylamino)but-2-yn-1-yl)-2-phenylacetamide. For instance, the use of 2-phenyl isopropyl and t-butyl trichloroacetimidates for ester preparation of N-protected amino acids under neutral conditions was demonstrated, which may have implications for the synthesis or modification of similar compounds (Thierry et al., 1998). Such methodologies highlight the versatility and potential reactivity of the acetamide group in synthetic chemistry, particularly in the context of pharmaceutical applications.

Biological Activity and Potential Applications

The structural and functional analysis of phenylacetamides has led to the discovery of compounds with significant biological activities. For example, the synthesis and antiarrhythmic activity of alpha, alpha-bis[(dialkylamino)alkyl]phenylacetamides revealed a series of compounds with enhanced antiarrhythmic properties compared to their parent molecules (Yonan et al., 1980). This research indicates the potential of N-(4-(diisopropylamino)but-2-yn-1-yl)-2-phenylacetamide and similar molecules in the development of novel therapeutics targeting cardiovascular diseases.

properties

IUPAC Name |

N-[4-[di(propan-2-yl)amino]but-2-ynyl]-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O/c1-15(2)20(16(3)4)13-9-8-12-19-18(21)14-17-10-6-5-7-11-17/h5-7,10-11,15-16H,12-14H2,1-4H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDHLILOBACCTDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC#CCNC(=O)CC1=CC=CC=C1)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(diisopropylamino)but-2-yn-1-yl)-2-phenylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-N,N-dimethyl-4-quinolinecarboxamide](/img/structure/B2993757.png)

amine hydrobromide](/img/no-structure.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2993761.png)

![5-(5-methylfuran-2-yl)-2-(((2-methylthiazol-4-yl)methyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2993770.png)

![[(1R,2S,5S,7R,8R,9R,10S,11R,18R)-7,10-Diacetyloxy-9-hydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-18-yl] acetate](/img/structure/B2993774.png)

![N-[[3-(2-Fluoroethoxy)phenyl]methyl]cyclopropanamine](/img/structure/B2993778.png)

![7-Bromospiro[2.5]octan-6-one](/img/structure/B2993779.png)